molecular formula C21H22F3N5O B11236892 N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3-(trifluoromethyl)aniline

N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3-(trifluoromethyl)aniline

Cat. No.: B11236892
M. Wt: 417.4 g/mol
InChI Key: VVSADULLUZWXPI-UHFFFAOYSA-N
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Description

N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3-(TRIFLUOROMETHYL)ANILINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxyphenyl group, a tetrazole ring, a cyclohexyl group, and a trifluoromethyl aniline moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3-(TRIFLUOROMETHYL)ANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. The cyclohexyl group is incorporated through nucleophilic substitution reactions, and the trifluoromethyl aniline moiety is added using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3-(TRIFLUOROMETHYL)ANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3-(TRIFLUOROMETHYL)ANILINE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3-(TRIFLUOROMETHYL)ANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3-(TRIFLUOROMETHYL)ANILINE stands out due to its combination of a tetrazole ring and a trifluoromethyl aniline moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C21H22F3N5O

Molecular Weight

417.4 g/mol

IUPAC Name

N-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclohexyl]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C21H22F3N5O/c1-30-18-10-8-17(9-11-18)29-19(26-27-28-29)20(12-3-2-4-13-20)25-16-7-5-6-15(14-16)21(22,23)24/h5-11,14,25H,2-4,12-13H2,1H3

InChI Key

VVSADULLUZWXPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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